N-(3-Fluoropyridin-2-YL)acetamide
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Overview
Description
N-(3-Fluoropyridin-2-YL)acetamide is a fluorinated pyridine derivativeThe presence of a fluorine atom in the pyridine ring significantly alters its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoropyridin-2-YL)acetamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be converted to this compound through subsequent reactions.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) . These methods ensure high yields and purity, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoropyridin-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .
Scientific Research Applications
N-(3-Fluoropyridin-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is employed in the synthesis of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(3-Fluoropyridin-2-YL)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
N-(3-Fluoropyridin-2-YL)acetamide is unique due to the specific positioning of the fluorine atom and the acetamide group, which confer distinct chemical and biological properties. Compared to other fluoropyridines, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
N-(3-fluoropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTCJRYIUQRYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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